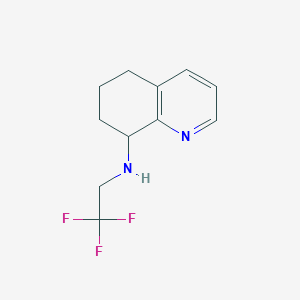

(4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine

Vue d'ensemble

Description

“(4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine” is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

Pyrazoles can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis

The molecular structure of “(4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine” was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis

Pyrazole derivatives have been the recent target of numerous methodologies, mostly due to their prevalence as scaffolds in synthesis of bioactive compounds and reactions in different media . They have a broad domain of approved biological activities .Physical And Chemical Properties Analysis

The physical form of “(4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine” is solid . The SMILES string of the compound is FC1=CC=C (C=C1)N2N=CC (CN)=C2 .Applications De Recherche Scientifique

Alzheimer's Disease Treatment

One significant application of pyrazole derivatives, which include compounds similar to (4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine, is in the treatment of Alzheimer's disease. Research has shown that these compounds can act as inhibitors of acetylcholinesterase and monoamine oxidase, enzymes linked to Alzheimer's. For example, compounds with structures similar to (4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine have demonstrated good inhibitory activities, particularly in selective monoamine oxidase-B inhibition, which is relevant for Alzheimer's disease therapy (Kumar et al., 2013).

Antipsychotic Properties

Another area of application is in the development of antipsychotic agents. Research dating back to the 1980s indicates that certain pyrazole derivatives show promise as potential antipsychotic agents. They demonstrated an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, a common target of many antipsychotic drugs (Wise et al., 1987).

Structural Chemistry

The structural chemistry of these compounds is also an area of interest. Studies involving the crystal structure determination and characterization of pyrazole derivatives, including those with fluoro-phenyl groups, contribute to a deeper understanding of their chemical properties and potential applications in various fields, such as materials science and pharmaceuticals (Kariuki et al., 2021).

Antibacterial and Antifungal Activity

Research has also been conducted on the antibacterial and antifungal activities of pyrazole derivatives. Studies show that some of these compounds exhibit significant activity against various bacterial and fungal strains, indicating their potential as antibacterial and antifungal agents (Rai et al., 2009).

Anti-inflammatory Activity

Another application is in the development of anti-inflammatory drugs. Some pyrazole derivatives have been found to exhibit significant anti-inflammatory activity, which could be beneficial in the treatment of various inflammatory conditions (Sunder & Maleraju, 2013).

Orientations Futures

Given the diverse pharmacological activities of pyrazole derivatives, future research could focus on exploring more therapeutic applications of these compounds. The development of new catalytic methods with the design of nanocatalysts and features such as selectivity, biocompatibility, and reusability can be used as green industrial methods in preparing organic compounds .

Propriétés

IUPAC Name |

(4-fluorophenyl)-(1-methylpyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c1-15-7-6-10(14-15)11(13)8-2-4-9(12)5-3-8/h2-7,11H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFROTZNQHGIQJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401205669 | |

| Record name | 1H-Pyrazole-3-methanamine, α-(4-fluorophenyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401205669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine | |

CAS RN |

1432680-49-3 | |

| Record name | 1H-Pyrazole-3-methanamine, α-(4-fluorophenyl)-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432680-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-methanamine, α-(4-fluorophenyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401205669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamide](/img/structure/B1444135.png)

![[4-(Bromomethyl)cyclohexyl]benzene](/img/structure/B1444136.png)

![8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1444137.png)

![2-[Chloro(difluoro)methoxy]-1-fluoro-4-methyl-benzene](/img/structure/B1444141.png)

![Spiro[3.5]nonan-1-OL](/img/structure/B1444146.png)